molecular formula C11H11F13O2 B14694422 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol CAS No. 25664-42-0

2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol

Cat. No.: B14694422
CAS No.: 25664-42-0
M. Wt: 422.18 g/mol
InChI Key: ZLHQFOZGGUPYSB-UHFFFAOYSA-N
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Description

2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl iodide with propane-1,3-diol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing fluorinated polymers and surfactants.

    Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.

    Medicine: Investigated for its potential in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of water-repellent coatings and materials with high chemical resistance.

Mechanism of Action

The mechanism of action of 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol is primarily attributed to its fluorinated structure. The multiple fluorine atoms create a highly hydrophobic surface, which can interact with hydrophobic regions of biological molecules or materials. This interaction can alter the physical properties of surfaces, enhance the stability of compounds, and improve the efficacy of drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
  • 2-(Perfluorohexyl)ethyl methacrylate
  • 1H,1H,2H,2H-Perfluorooctyl methacrylate

Uniqueness

Compared to similar compounds, 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)propane-1,3-diol offers a unique combination of hydrophobicity and reactivity due to the presence of both fluorinated and hydroxyl groups. This dual functionality makes it particularly valuable in applications requiring both chemical resistance and the ability to form hydrogen bonds.

Properties

CAS No.

25664-42-0

Molecular Formula

C11H11F13O2

Molecular Weight

422.18 g/mol

IUPAC Name

2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)propane-1,3-diol

InChI

InChI=1S/C11H11F13O2/c12-6(13,2-1-5(3-25)4-26)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h5,25-26H,1-4H2

InChI Key

ZLHQFOZGGUPYSB-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(CO)CO

Origin of Product

United States

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